molecular formula C8H5O3Re B085235 Cyclopentadienylrhenium tricarbonyl CAS No. 12079-73-1

Cyclopentadienylrhenium tricarbonyl

Cat. No.: B085235
CAS No.: 12079-73-1
M. Wt: 335.33 g/mol
InChI Key: CMNHOYLCNXAAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cyclopentadienylrhenium tricarbonyl has been studied as a selective estrogen-receptor modulator (SERM) in the this compound series . The primary targets of this compound are estrogen receptors, which play a crucial role in many biological processes, including reproductive development and function.

Mode of Action

The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can cause changes in the conformation of the receptors, which can then influence the transcription of certain genes . The exact nature of these changes and their downstream effects are still under investigation.

Biochemical Pathways

The affected pathways primarily involve the estrogen signaling pathway. When the compound binds to the estrogen receptors, it can influence the transcription of genes that are regulated by these receptors . The downstream effects of this can include changes in cell growth and differentiation, among other processes.

Pharmacokinetics

It is known that the compound is stable in biological media, compact, lipophilic, and easy to handle . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a modulator of estrogen receptors. These effects could potentially include changes in cell growth and differentiation, as well as other processes regulated by estrogen signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other molecules that can bind to estrogen receptors may influence the compound’s ability to interact with its targets. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of rhenium pentachloride with cyclopentadiene in the presence of carbon monoxide. The reaction is carried out under controlled conditions, often involving elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentadienylrhenium tricarbonyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Manganese, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
  • Technetium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
  • Iron, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-

Comparison: Cyclopentadienylrhenium tricarbonyl is unique due to the presence of the rhenium atom, which imparts distinct electronic and structural properties compared to its manganese, technetium, and iron analogs.

Biological Activity

Cyclopentadienylrhenium tricarbonyl (CpRe(CO)₃) is an organometallic compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a rhenium atom coordinated to three carbon monoxide (CO) ligands and a cyclopentadienyl group, which contributes to its lipophilicity and stability in biological environments. Its structure can be represented as follows:

CpRe CO 3\text{CpRe CO }_3

This configuration allows for significant interaction with biological molecules, facilitating its therapeutic potential.

Anticancer Activity

In Vitro Studies : Research has demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. Notably, it has shown IC50 values ranging from 1.4 to 1.9 μM , indicating significant cytotoxic effects against human cervical carcinoma (HeLa) cells and other cancer types . The mechanism of action involves:

  • Mitochondrial Targeting : The compound selectively accumulates in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis or ferroptosis .
  • DNA Interaction : Studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes .

Case Studies : A study highlighted the antiproliferative effects of a this compound derivative on breast cancer cell lines, where it exhibited behavior similar to tamoxifen, a well-known anti-estrogen drug . This suggests potential applications in hormone-sensitive cancers.

Cell Line IC50 (μM) Mechanism of Action
HeLa1.4 - 1.9Mitochondrial dysfunction, apoptosis
MCF-70.023DNA intercalation, apoptosis
A5495.0Reactive oxygen species generation

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its lipophilic nature enhances membrane permeability, allowing it to disrupt bacterial cell membranes effectively. Research indicates that it has shown activity against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to damage and apoptosis.
  • Endoplasmic Reticulum (ER) Stress : By accumulating misfolded proteins, it triggers the unfolded protein response (UPR), contributing to cell death pathways .
  • Selective Estrogen Receptor Modulation : As a selective estrogen receptor modulator (SERM), certain derivatives have shown promise in targeting estrogen-dependent cancers by mimicking the action of estrogen .

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as a lead compound for developing novel anticancer therapies. Its ability to target specific cellular pathways offers a potential advantage over traditional chemotherapeutics that often have broader toxicity profiles.

Properties

InChI

InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHOYLCNXAAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5O3Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153007
Record name Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12079-73-1
Record name Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentadienylrhenium tricarbonyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.